4-Amino-3,5-dibromobenzonitrile
Overview
Description
The compound 4-Amino-3,5-dibromobenzonitrile is a multifunctional molecule that is of significant interest in the field of organic chemistry due to its potential applications in the synthesis of various derivatives and its role in chemical reactions. While the provided papers do not directly discuss 4-Amino-3,5-dibromobenzonitrile, they do provide insights into the behavior and characteristics of related compounds, such as 4-aminobenzonitrile and its analogs, which can be extrapolated to understand the properties and reactivity of 4-Amino-3,5-dibromobenzonitrile.
Synthesis Analysis
The synthesis of aminobenzonitriles can be achieved through various methods, including the aminocyanation of arynes, which allows for the incorporation of amino and cyano groups into the molecule . This method is chemoselective and can be used to create 1,2-bifunctional aminobenzonitriles, which are valuable intermediates for further chemical transformations. Although the synthesis of 4-Amino-3,5-dibromobenzonitrile is not explicitly described, the principles of aminocyanation could potentially be applied to its synthesis by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of aminobenzonitriles has been examined using various techniques, including X-ray diffraction and theoretical calculations . These studies reveal that the amino group can influence the overall conformation of the molecule and its packing in the solid state. For instance, the amino group in 4-aminobenzonitrile has a pyramidal character, which affects the angle between the planes of the amino group and the phenyl ring . The presence of additional substituents, such as bromine atoms in the case of 4-Amino-3,5-dibromobenzonitrile, would likely further influence the molecular conformation and intermolecular interactions.
Chemical Reactions Analysis
Aminobenzonitriles can undergo various chemical reactions, forming complexes with different ligands. For example, the 4-aminobenzonitrile cation can form clusters with nonpolar ligands like Ar and N2, which provide insights into the microsolvation process and the binding preferences of the molecule . Additionally, reactions with halogenoboranes have been shown to yield amine-halogenoboranes and other products derived from these complexes . These studies suggest that 4-Amino-3,5-dibromobenzonitrile could also participate in similar reactions, potentially leading to novel derivatives.
Physical and Chemical Properties Analysis
The physical properties of aminobenzonitriles, such as their phase behavior, can be quite interesting. For instance, 4-aminobenzonitrile exhibits reversible thermosalient phase changes, which have been studied using single-crystal diffraction to understand the structural changes occurring during these transitions . The presence of bromine atoms in 4-Amino-3,5-dibromobenzonitrile would likely affect its physical properties, such as melting point and solubility, and could also influence its phase behavior.
Scientific Research Applications
Herbicide Resistance in Transgenic Plants
4-Amino-3,5-dibromobenzonitrile's related compound, bromoxynil, a photosynthetic inhibitor, has been used to develop transgenic plants with enhanced herbicide resistance. The bxn gene from Klebsiella ozaenae, which converts bromoxynil to a non-toxic metabolite, was introduced into tobacco plants, conferring resistance to high levels of bromoxynil, marking a significant advance in agricultural biotechnology (Stalker, Mcbride, & Malyj, 1988).
Crystal Structure and Chemical Properties
The crystal structure and properties of 4-aminobenzonitrile derivatives, including 4-Amino-3,5-dibromobenzonitrile, have been extensively studied. These studies are crucial for understanding the molecular geometry and potential applications in various fields, such as material science and organic chemistry (Heine et al., 1994).
Synthesis and Chemical Reactions
The synthesis of derivatives of 4-Amino-3,5-dibromobenzonitrile, including their reactions and transformations, is a significant area of study. These processes are essential for creating various chemical compounds used in different industrial and research applications, including pharmaceuticals (Ekiz, Tutar, & Ökten, 2016).
Role in Nitrilase Research
Research into the enzyme nitrilase, which acts on compounds like 4-Amino-3,5-dibromobenzonitrile, has provided insights into herbicide detoxification. Understanding the specificity and action of nitrilase on these compounds is vital for bioremediation and agricultural science (Stalker, Malyj, & Mcbride, 1988).
Environmental Impact and Biodegradation
The environmental impact of 4-Amino-3,5-dibromobenzonitrile and its derivatives, particularly their biodegradation under various conditions, has been a subject of ecological and environmental studies. These studies are essential to understand the environmental fate of such compounds and their potential impact on ecosystems (Knight, Berman, & Häggblom, 2003).
Spectroscopic Analysis
The spectroscopic properties of 4-Amino-3,5-dibromobenzonitrile and similar compounds have been examined to understand their molecular interactions and properties. This research is crucial for applications in analytical chemistry and material science (Park, Kim, & Kim, 1993).
Safety And Hazards
The safety information for 4-Amino-3,5-dibromobenzonitrile includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P305, P338, P351 . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid ingestion and inhalation, avoid dust formation, and avoid contact with eyes, skin, or clothing .
properties
IUPAC Name |
4-amino-3,5-dibromobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2N2/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWIGJWZPRNWPBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)N)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370675 | |
Record name | 4-amino-3,5-dibromobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60370675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-3,5-dibromobenzonitrile | |
CAS RN |
58633-04-8 | |
Record name | 4-amino-3,5-dibromobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60370675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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